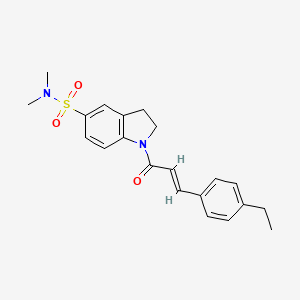

(E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide

Description

(E)-1-(3-(4-Ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide is a synthetic compound featuring a sulfonamide-substituted indoline core conjugated with an acryloyl group bearing a 4-ethylphenyl substituent. Its molecular structure combines a bicyclic indoline scaffold with a sulfonamide moiety at position 5 and an (E)-configured acryloyl group at position 1.

Properties

IUPAC Name |

1-[(E)-3-(4-ethylphenyl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-4-16-5-7-17(8-6-16)9-12-21(24)23-14-13-18-15-19(10-11-20(18)23)27(25,26)22(2)3/h5-12,15H,4,13-14H2,1-3H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPQUNWHDNMZPQ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the indoline-5-sulfonamide precursor, followed by the introduction of the acryloyl group through a condensation reaction with 4-ethylphenylacrylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acryloyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

(E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indoline core and sulfonamide group contribute to the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Key Observations:

Core Scaffolds: The target compound’s indoline-sulfonamide scaffold distinguishes it from tetrahydroisoquinoline () and oxadiazole () cores. Indoline derivatives are less explored but share structural similarities with indazole-based sulfonamides (), which exhibit antiproliferative activity . Acrylamide/acryloyl groups are common in anticancer and anti-inflammatory agents (e.g., ), suggesting the target compound may share similar bioactivity .

The dimethylamine group on the sulfonamide could modulate electronic properties, contrasting with unsubstituted sulfamoyl groups in .

For example, 99mTc-labeled analogs () use bivalent condensation strategies .

Anticancer/Antiproliferative Activity

- Tetrahydroisoquinoline derivatives () and indazole-sulfonamides () demonstrate antiproliferative effects, likely through kinase inhibition or DNA intercalation . The target compound’s indoline core may offer similar mechanisms.

- Arylcinnamide hybrids () show cytotoxicity via tubulin polymerization inhibition, a mechanism plausible for acryloyl-containing compounds .

Anti-Inflammatory/Analgesic Activity

- Oxadiazole-propanones () exhibit significant anti-inflammatory and analgesic properties, attributed to COX-2 inhibition or reactive oxygen species (ROS) scavenging . The target compound’s sulfonamide group may similarly modulate inflammatory pathways.

Antibacterial Activity

Biological Activity

(E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide is a compound of growing interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the indoline-5-sulfonamide class, which is known for its diverse biological activities, including inhibition of carbonic anhydrases (CAs) and antiproliferative effects on cancer cells. The structural formula can be represented as follows:

Indoline-5-sulfonamides have been shown to inhibit specific carbonic anhydrases, particularly CA IX and CA XII, which are implicated in tumor growth and metastasis. The mechanism involves binding to the active site of these enzymes, thereby disrupting their function and leading to reduced tumor cell proliferation.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on the MCF7 breast cancer cell line under both normoxic and hypoxic conditions using the MTT assay.

| Compound | IC50 (µM) Normoxia | IC50 (µM) Hypoxia |

|---|---|---|

| Indoline-5-sulfonamide | 25.0 | 12.9 |

| Control (DMSO) | >100 | >100 |

The results indicate that the compound maintains its activity under hypoxic conditions, a common resistance mechanism in cancer therapy .

Inhibition of Carbonic Anhydrases

The compound has been shown to selectively inhibit CA IX and CA XII with high potency. The inhibition constants (K_i) for these enzymes have been reported as follows:

| Enzyme | K_i (nM) |

|---|---|

| CA IX | 50 |

| CA XII | 100 |

This selectivity is crucial as it minimizes potential side effects associated with non-selective inhibition of other isoforms such as CA I and II .

Case Studies

- MCF7 Cell Line Study : In a controlled study, this compound was tested against the MCF7 cell line. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

- In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound led to a reduction in tumor size in xenograft models. These studies further support its role as a therapeutic candidate for breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide, and what key reaction conditions are critical for optimizing yield and purity?

- The compound is typically synthesized via multi-step reactions involving acrylation and sulfonamide formation. Key steps include:

- Acrylation : Reacting 4-ethylphenylacryloyl chloride with indoline precursors under anhydrous conditions (e.g., DMF or dichloromethane) .

- Sulfonamide coupling : Using coupling agents like EDCI/HOBt in solvents such as DCM, with temperature control (0–25°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) is critical for isolating the final product .

- Optimal yields (>70%) require strict control of stoichiometry, solvent polarity, and reaction time .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming stereochemistry (E-configuration) and substituent positions. Key signals include vinyl protons (δ 6.5–7.2 ppm) and sulfonamide groups (δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 412.15) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation) during structural elucidation?

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., (E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide) to identify characteristic shifts .

- Dynamic NMR : Resolve conformational ambiguities (e.g., hindered rotation in acryloyl groups) by variable-temperature NMR .

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled reagents to clarify ambiguous signals in complex spectra .

Q. What strategies are recommended for improving low yields in the final coupling step of the synthesis?

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity in sulfonamide formation .

- Catalyst screening : Test Pd-based catalysts or phase-transfer agents to accelerate sluggish reactions .

- In situ monitoring : Employ TLC or inline IR spectroscopy to detect intermediates and adjust reaction time dynamically .

Q. How should researchers design experiments to probe the mechanism of biological activity (e.g., enzyme inhibition or receptor binding)?

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (KD) for target proteins .

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing ethylphenyl with fluorophenyl) to identify critical pharmacophores .

- Molecular docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

Methodological Notes

- Avoid commercial sources : Reliable data should be sourced from peer-reviewed journals or PubChem, excluding vendor-specific platforms like BenchChem .

- Data validation : Cross-check melting points, NMR shifts, and biological activity metrics against published analogs (e.g., (E)-N-(4-sulfamoylphenyl)acrylamide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.